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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B577428

For Researchers, Scientists, and Drug Development Professionals

While crystallographic data for 3-bromo-5-fluoro-2-methylpyridine derivatives are not readily
available in the public domain, this guide provides a comparative analysis of the X-ray crystal
structures of other substituted 2-methylpyridine derivatives. Understanding the structural
nuances imparted by various functional groups on the pyridine ring is crucial for rational drug
design and the development of novel materials. Here, we compare the crystallographic
parameters of two nitro-substituted 2-methylpyridine derivatives and a silver complex of an
amino-substituted 2-methylpyridine.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three distinct 2-methylpyridine
derivatives, offering a glimpse into the structural variations arising from different substitution
patterns.
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2-N-phenylamino-3- 2-N-phenylamino-3- Bis(2-amino-3-

Parameter hitro-4- nitro-6- methylpyridine)silv
methylpyridine methylpyridine er(l) nitrate

Chemical Formula C12H11N302 C12H11Ns02 C12H16AgNs03

Crystal System Triclinic Monoclinic Orthorhombic

Space Group P-1 P21/n P212121

Unit Cell Dimensions

a (A) 7.383(1) 8.245(2) 8.017(2)

b (A) 8.526(2) 14.116(3) 12.556(3)

c () 9.428(2) 9.584(2) 15.421(3)

a (%) 81.75(1) 90 90

B (°) 75.14(1) 104.28(1) 90

y (®) 87.11(1) 20 920

Volume (A3) 563.8(2) 1079.8(4) 1552.2(6)

4 2 4 4

Resolution (A) Not Reported Not Reported Not Reported
R-factor 0.048 0.052 0.041

Experimental Protocols

A general workflow for X-ray crystallography is outlined below. Specific experimental conditions
for the compared derivatives are detailed in the subsequent table.

General Experimental Workflow for X-ray
Crystallography
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General X-ray Crystallography Workflow
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Caption: A flowchart illustrating the major steps involved in determining a molecule's crystal

structure using X-ray crystallography.

Specific Experimental Details

Experiment

2-N-phenylamino-3-nitro-4-
methylpyridine & 2-N-
phenylamino-3-nitro-6-
methylpyridine

Bis(2-amino-3-
methylpyridine)silver(l)
nitrate

Crystallization Method

Slow evaporation from a

methanol solution.

Slow evaporation of a
methanol solution of 2-amino-
3-methylpyridine and silver

nitrate at room temperature.[1]

Data Collection Instrument

Kuma KM4-CCD four-circle
diffractometer with Mo Ka

radiation.

Bruker APEX-Il CCD
diffractometer with Mo Ka

radiation.[1]

Data Collection Temperature

295(2) K

296(2) K

Structure Solution Method

Direct methods using
SHELXS-97.

Direct methods using SHELXT.
[1]

Structure Refinement Method

Full-matrix least-squares on F?2
using SHELXL-97.

Full-matrix least-squares on F?2
using SHELXL-2014.[1]

Discussion of Structural Differences

The comparison of the three 2-methylpyridine derivatives reveals significant structural diversity

driven by the nature and position of the substituents.

The two nitro-substituted derivatives, 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-

phenylamino-3-nitro-6-methylpyridine, differ in the position of the methyl group (C4 vs. C6).

This seemingly minor change leads to crystallization in different crystal systems (triclinic vs.

monoclinic) and space groups. This highlights the profound impact of subtle positional

isomerism on the long-range ordering of molecules in the solid state. The planarity of the

molecules and the dihedral angles between the pyridine and phenyl rings will also be
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influenced by the steric hindrance and electronic effects of the methyl group's position, which in
turn affects the intermolecular interactions and overall crystal packing.

In contrast, the silver(l) complex of 2-amino-3-methylpyridine showcases a departure from the
structures of the free ligands. The coordination of the pyridine nitrogen to the silver ion, along
with the presence of a nitrate counter-ion, dictates the crystal packing, resulting in an
orthorhombic crystal system.[1] The coordination geometry around the silver ion and the
hydrogen bonding interactions involving the amino group and the nitrate anion are the primary
determinants of the crystal structure.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular structure of a
pyridine derivative and its resulting crystal structure, emphasizing the key influencing factors.

Molecular Structure
(Pyridine Derivative)

i

Nature & Position of Substituents
(e.g., -NOz2, -NHz, -Br, -F, -CHs)

i

Intermolecular Forces
(Hydrogen Bonding, van der Waals, 1t-1t stacking)

i

Crystal Packing

Final Crystal Structure
(System, Space Group, Unit Cell)
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Caption: The relationship between molecular features and the resulting crystal structure.

In conclusion, while direct crystallographic data for 3-bromo-5-fluoro-2-methylpyridine
derivatives remains elusive, the analysis of related substituted 2-methylpyridines provides
valuable insights into the structure-property relationships in this class of compounds. The
presented data and workflows serve as a useful reference for researchers engaged in the
design and crystallographic analysis of novel pyridine derivatives for applications in drug
discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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